molecular formula C21H17N3OS B2535465 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-00-7

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2535465
CAS No.: 900005-00-7
M. Wt: 359.45
InChI Key: JWQTWIXQVYSARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 4-methylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-methylbenzo[d]thiazole: This can be achieved by cyclization of 4-methylthiobenzamide with sulfur and an oxidizing agent.

    N-alkylation: The 4-methylbenzo[d]thiazole is then alkylated with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the N-alkylated product with benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)benzamide
  • N-(pyridin-2-ylmethyl)benzamide
  • N-(4-methylbenzo[d]thiazol-2-yl)-N-methylbenzamide

Uniqueness

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the combination of the 4-methylbenzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of both thiazole and pyridine rings can enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-15-8-7-12-18-19(15)23-21(26-18)24(14-17-11-5-6-13-22-17)20(25)16-9-3-2-4-10-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQTWIXQVYSARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.